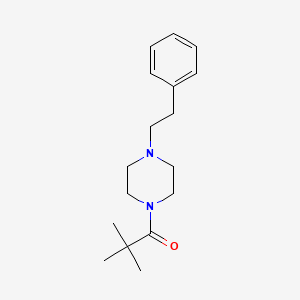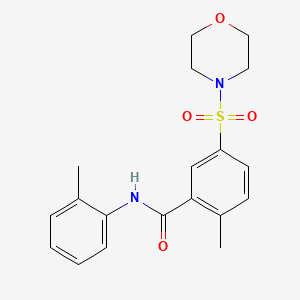![molecular formula C16H24N4O2S3 B5151654 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” is a chemical compound with the molecular formula CHNOS . It has an average mass of 530.689 Da and a monoisotopic mass of 529.978149 Da .
Synthesis Analysis
The synthesis of compounds similar to “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” has been reported in the literature. For instance, hetero-crown ethers containing 1,3,4-thiadiazole-2,5-dithiol were synthesized by a nucleophilic substitution (S N 2) reaction of the appropriate ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions .Molecular Structure Analysis
The molecular structure of “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” is complex, with multiple functional groups. The compound contains a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Mécanisme D'action
Target of Action
Compounds with a similar thiadiazole core have been researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
Compounds with a similar thiadiazole core have been shown to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the thiadiazole group .
Biochemical Pathways
Similar thiadiazole-based compounds have been used as potential visible-light organophotocatalysts .
Result of Action
Similar thiadiazole-based compounds have been shown to exhibit aggregated-induced emission (aie) properties .
Action Environment
Similar thiadiazole-based compounds have been shown to be stable under various conditions .
Analyse Biochimique
Biochemical Properties
2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression patterns .
Dosage Effects in Animal Models
The effects of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect the overall metabolic flux within the cell, influencing the levels of key metabolites and the activity of metabolic pathways .
Transport and Distribution
The transport and distribution of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
N-cyclopentyl-2-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S3/c21-13(17-11-5-1-2-6-11)9-23-15-19-20-16(25-15)24-10-14(22)18-12-7-3-4-8-12/h11-12H,1-10H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSRQAOZYRNVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B5151571.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)
![methyl 4-(5-methyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B5151595.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5151607.png)
![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)

![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B5151641.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![5-[4-(2-Chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one](/img/structure/B5151655.png)
![(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)
![2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B5151671.png)
